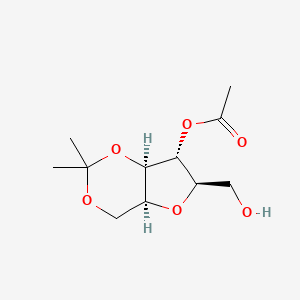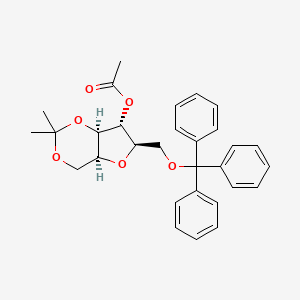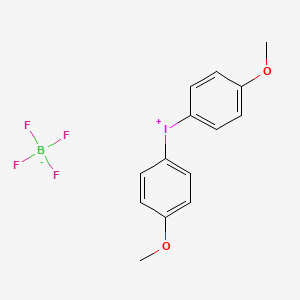
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate: is an organoiodine compound that features a central iodine atom bonded to two 4-methoxyphenyl groups. The iodine atom carries a positive charge, and the tetrafluoroborate anion serves as the counterion, balancing the positive charge of the iodonium cation. This compound is known for its utility in organic synthesis, particularly in iodination reactions.
Mécanisme D'action
Target of Action
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is a versatile chemical compound that exhibits a T-shaped molecular geometry around the central iodine atom. The iodine atom forms bonds with two 4-methoxyphenyl groups and carries a positive charge. The compound’s primary targets are unsaturated substrates, as it is capable of selectively reacting with a wide range of these substrates .
Biochemical Pathways
The compound’s reactivity involves different reaction pathways, depending on the structures of the starting materials and the experimental conditions . It is capable of a tuneable reaction with simple cycloalkanols, providing straight and selective access either to omega-iodocarbonyl compounds or to ketones .
Result of Action
The compound’s action results in the iodofunctionalization of its targets . This process involves the introduction of an iodine atom into a molecule, leading to changes in the molecule’s structure and properties. The compound’s ability to selectively react with a wide range of unsaturated substrates makes it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate can be synthesized through the reaction of iodine with 4-methoxyphenyl compounds in the presence of a suitable oxidizing agent and tetrafluoroboric acid. The reaction typically involves the following steps:
Oxidation of Iodine: Iodine is oxidized to form an iodonium intermediate.
Formation of Iodonium Salt: The iodonium intermediate reacts with 4-methoxyphenyl compounds to form the iodonium salt.
Counterion Exchange: The iodonium salt is treated with tetrafluoroboric acid to exchange the counterion, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Iodination: It is commonly used for the iodination of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution Reactions: Typical nucleophiles include halides, thiols, and amines.
Iodination Reactions: Conditions often involve mild temperatures and the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Iodination: Formation of iodinated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is widely used in organic synthesis for the selective iodination of aromatic compounds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound is used for the modification of biomolecules, such as proteins and nucleic acids, through iodination. It is also explored for its potential in radiolabeling for imaging and diagnostic purposes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to introduce iodine into aromatic compounds makes it valuable for the synthesis of various chemical intermediates.
Comparaison Avec Des Composés Similaires
- Bis(4-bromophenyl)iodonium Triflate
- Diphenyliodonium Triflate
- Bis(4-fluorophenyl)iodonium Triflate
- Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
- Bis(4-methylphenyl)iodonium Hexafluorophosphate
Uniqueness: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is unique due to the presence of the 4-methoxyphenyl groups, which provide specific electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it distinct from other iodonium compounds.
Propriétés
IUPAC Name |
bis(4-methoxyphenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPXAGJMHPXDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF4IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
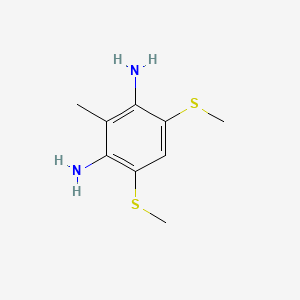

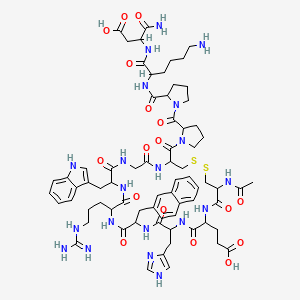
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
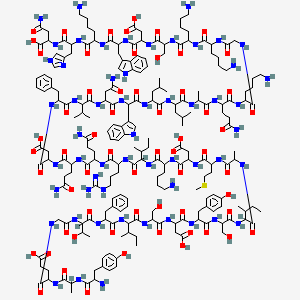
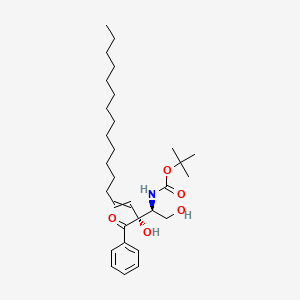
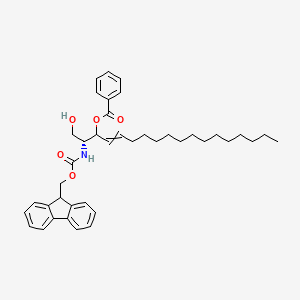
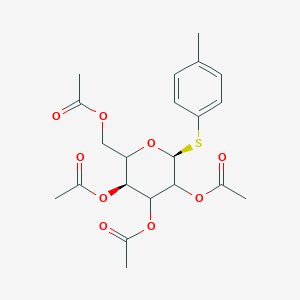
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
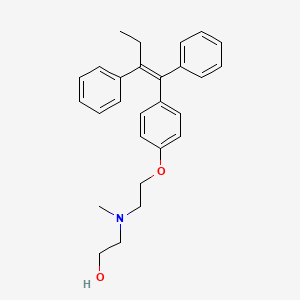
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
